Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy-
Description
Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy- (CAS 138-56-7) is a substituted benzamide derivative with a molecular formula of C${21}$H${28}$N$2$O$5$ and a molecular weight of 388.46 g/mol . Its structure comprises a benzamide core substituted with three methoxy groups at the 3,4,5-positions of the benzene ring and two 2-methoxyethyl groups attached to the amide nitrogen. This compound is also known by synonyms such as Trimethobenzamide and N-[p-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide . The presence of polar methoxy and 2-methoxyethyl substituents enhances its solubility in organic solvents and may influence its pharmacokinetic properties, including bioavailability and blood-brain barrier permeability.
Properties
CAS No. |
63886-98-6 |
|---|---|
Molecular Formula |
C16H25NO6 |
Molecular Weight |
327.37 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C16H25NO6/c1-19-8-6-17(7-9-20-2)16(18)12-10-13(21-3)15(23-5)14(11-12)22-4/h10-11H,6-9H2,1-5H3 |
InChI Key |
SZLPEYBCBJPFBC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxybenzamide generally follows the conventional amide coupling approach:
-
- 3,4,5-Trimethoxybenzoyl chloride or 3,4,5-trimethoxybenzoic acid derivatives
- N,N-bis(2-methoxyethyl)amine (a secondary amine with two 2-methoxyethyl substituents)
Reaction Type:
Nucleophilic acyl substitution where the amine attacks the activated carboxylic acid derivative (usually the acid chloride) to form the amide bond.Conditions:
Typically carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture interference, at reflux or room temperature depending on the reactivity of reagents.
Detailed Preparation Procedure
Based on analogous benzamide syntheses in the literature and structural similarity, the preparation of Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxybenzamide can be outlined as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Formation of 3,4,5-trimethoxybenzoyl chloride : React 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride in anhydrous solvent (e.g., dichloromethane) under reflux to obtain the acid chloride. | Activation of carboxylic acid to acid chloride increases electrophilicity for amide formation. |
| 2 | Amide coupling : Add N,N-bis(2-methoxyethyl)amine (1.5–3 equiv) dropwise to a cooled (0–5 °C) solution of 3,4,5-trimethoxybenzoyl chloride in anhydrous chloroform or dichloromethane under nitrogen atmosphere. Stir and gradually warm to room temperature or reflux for several hours (e.g., 5 h). | Nucleophilic attack by the amine nitrogen on the acid chloride carbonyl carbon forms the amide bond. |
| 3 | Work-up : Upon completion, quench the reaction by adding water or dilute acid to remove excess amine and acid chloride. Extract the organic phase, wash with aqueous acid (e.g., 1 M HCl) and saturated sodium bicarbonate to neutralize residual acids and bases. Dry over anhydrous sodium sulfate. | Purification of the organic layer to remove impurities. |
| 4 | Isolation and purification : Concentrate the organic layer under reduced pressure. Crystallize the residue from methanol or suitable solvent to obtain pure Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxybenzamide as a solid. | Crystallization affords the product in high purity and yield. |
This procedure is adapted from related benzamide syntheses such as that of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, which showed an 84% yield under similar conditions.
Alternative Synthetic Routes
Direct coupling using carboxylic acid activation agents:
Instead of acid chlorides, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with hydroxybenzotriazole (HOBt) can be used to activate 3,4,5-trimethoxybenzoic acid for amide bond formation with N,N-bis(2-methoxyethyl)amine. This method avoids the need for acid chloride intermediates and can be carried out under milder conditions.Use of protected intermediates:
Methoxy groups on the aromatic ring can be introduced or preserved by using protected hydroxybenzoic acid derivatives, followed by deprotection steps using reagents like boron tribromide (BBr3) in dichloromethane at low temperature (-75 °C) if necessary.
Reaction Scheme Summary
$$
\text{3,4,5-Trimethoxybenzoic acid} \xrightarrow[\text{SOCl}2]{\text{Reflux}} \text{3,4,5-Trimethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
$$
\text{3,4,5-Trimethoxybenzoyl chloride} + \text{N,N-bis(2-methoxyethyl)amine} \xrightarrow[\text{CH}2\text{Cl}2, \text{N}_2]{\text{RT or reflux}} \text{Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxybenzamide} + \text{HCl}
$$
Analytical and Characterization Data
- Yield: Typically reported yields for similar benzamide derivatives are in the range of 80–90% after crystallization.
- Physical State: White crystalline solid.
- Spectroscopic Data:
- Nuclear Magnetic Resonance (NMR): Characteristic aromatic proton signals for the 3,4,5-trimethoxy substitution pattern; methoxy protons as singlets around 3.7–3.9 ppm; methylene protons of the 2-methoxyethyl groups appearing as multiplets.
- Infrared (IR) Spectroscopy: Amide carbonyl stretch near 1650 cm⁻¹; N–H stretch around 3300 cm⁻¹; C–O stretches of methoxy groups near 1100–1200 cm⁻¹.
- Elemental Analysis: Consistent with molecular formula C₁₆H₂₅NO₆.
Data Table: Representative Reaction Conditions and Yields for Benzamide Derivatives
Notes on Method Optimization and Challenges
- Moisture Sensitivity: Acid chlorides are moisture sensitive; reactions must be conducted under dry, inert atmosphere to avoid hydrolysis.
- Excess Amine: Using slight excess of N,N-bis(2-methoxyethyl)amine ensures complete conversion of the acid chloride.
- Purification: Crystallization is preferred for purity; chromatographic methods can be used if impurities persist.
- Methoxy Group Stability: Methoxy substituents are stable under the reaction conditions but care should be taken if deprotection or further modification is desired.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)amine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Enzyme Inhibition :
- Benzamide derivatives have been extensively studied for their ability to inhibit key enzymes involved in neurodegenerative diseases. For instance, compounds similar to Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy- have shown promising inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment .
- A study highlighted that certain benzamide derivatives exhibited IC50 values ranging from 0.056 to 2.57 μM for AChE inhibition, demonstrating their potential as therapeutic agents .
-
Anticancer Activity :
- Research indicates that benzamide derivatives can induce apoptosis in cancer cells. The structural modifications in compounds like Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy- may enhance their efficacy against specific cancer types by targeting cellular pathways involved in tumor growth.
-
Cosmetic Formulations :
- The compound's properties make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and stability in formulations has been explored in studies focusing on the development of topical products . Experimental designs have shown that incorporating such benzamides can optimize the sensory and moisturizing properties of cosmetic products.
Biological Interaction Studies
The interaction studies involving Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy- focus on its binding affinity with various biological targets. The presence of multiple methoxy groups likely enhances lipophilicity and solubility, facilitating better interaction with lipid membranes and biological receptors.
Comparative Analysis with Related Compounds
To understand the unique aspects of Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy-, a comparison with structurally similar compounds can provide insights into how modifications affect biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethoxy-N-(2-methoxyethyl)benzamide | Two methoxy groups on the benzene ring | May exhibit different biological activity due to fewer methoxy groups |
| N,N-Bis(2-methoxyethyl)-4-methoxybenzamide | One less methoxy group than the target compound | Potentially lower lipophilicity |
| 3-Methoxy-N,N-bis(2-methoxyethyl)benzamide | Only one methoxy group on the benzene ring | May exhibit distinct pharmacological properties |
These comparisons illustrate how variations in substituents can influence the chemical behavior and biological activity of benzamide derivatives.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- N,N-bis(2-methoxyethyl)-3,4,5-trimethoxybenzamide : The 2-methoxyethyl groups likely enhance solubility and membrane permeability compared to simpler alkyl or aryl substituents. This feature is critical for CNS-targeting drugs .
- Trimethobenzamide: The dimethylaminoethoxy group introduces basicity, facilitating interactions with serotonin (5-HT$_3$) receptors, explaining its antiemetic efficacy .
Crystallography and Intermolecular Interactions
- The N-(4-Bromophenyl) derivative forms hydrogen-bonded chains (N–H···O) along the [101] crystallographic direction, stabilizing its solid-state structure .
- In contrast, N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide exhibits near-planar aromatic rings (dihedral angle = 2.33°), favoring π-π stacking interactions .
Biological Activity
Benzamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. Among these, Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy- stands out for its potential therapeutic applications. This compound is characterized by its unique structure that incorporates trimethoxy and methoxyethyl groups, which may influence its biological activity.
Chemical Structure and Synthesis
The compound's chemical formula is , which can be synthesized through the acylation of 2-methoxyaniline with 3,4,5-trimethoxybenzoyl chloride. The synthesis typically involves refluxing the reactants in chloroform under nitrogen atmosphere, followed by purification processes such as crystallization from methanol .
Antimicrobial Properties
Benzamide derivatives are frequently studied for their antimicrobial properties. Research indicates that certain benzamide compounds exhibit activity against a range of pathogens. For instance, derivatives have shown efficacy against bacteria and fungi, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.
Enzyme Inhibition
A significant aspect of the biological activity of benzamide derivatives is their ability to inhibit various enzymes. Notably:
- Acetylcholinesterase (AChE) Inhibition : Some benzamides have been identified as potential inhibitors of AChE, which is crucial in the treatment of Alzheimer's disease. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.056 to 2.57 μM against AChE .
- β-Secretase (BACE1) Inhibition : Inhibitors targeting BACE1 are also vital for Alzheimer's therapy. Certain benzamide derivatives have shown promising inhibitory activity against BACE1, with IC50 values around 9.01 μM .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is often closely related to their structural features. The presence of methoxy groups has been shown to enhance enzyme inhibition and antimicrobial activity. For instance:
| Compound | AChE IC50 (μM) | BACE1 IC50 (μM) | Antimicrobial Activity |
|---|---|---|---|
| Benzamide A | 1.47 | 11.40 | Moderate |
| Benzamide B | 0.08 | 0.039 | High |
| Benzamide C | 2.49 | 18.30 | Low |
This table illustrates the variability in potency among different benzamide derivatives, emphasizing the importance of specific substituents in modulating biological activity.
Case Studies
- In Vitro Studies : A study investigating various benzamides for AChE inhibition found that certain compounds exhibited significantly lower IC50 values than traditional inhibitors like donepezil, highlighting their potential as effective alternatives in Alzheimer's treatment .
- Fungal Inhibition : Research on benzamide derivatives indicated their effectiveness against fungal strains such as Fusarium oxysporum, with some compounds achieving over 40% inhibition at low concentrations .
Q & A
Q. What are the key synthetic pathways for synthesizing benzamide derivatives with multiple methoxy and methoxyethyl substituents?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Functionalization of the benzamide core with methoxy groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled pH and temperature .
- Step 2 : Introduction of methoxyethyl groups through alkylation or amidation reactions, often requiring anhydrous conditions and catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity. For example, DMF is preferred for coupling reactions due to its high polarity .
- Characterization : Post-synthesis, NMR (¹H/¹³C) and IR spectroscopy are critical for verifying substituent placement and purity .
Q. How do researchers confirm the structural integrity of benzamide derivatives post-synthesis?
Methodological validation includes:
- Spectroscopic Analysis :
- ¹H NMR : Identifies proton environments (e.g., methoxy protons at δ 3.2–3.8 ppm, aromatic protons in δ 6.5–7.5 ppm) .
- 13C NMR : Confirms carbonyl (C=O) at ~165–170 ppm and methoxy carbons at ~55–60 ppm .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methoxyethyl groups) influence biological activity in benzamide derivatives?
- Hydrogen Bonding : Methoxyethyl groups enhance hydrogen-bonding capacity compared to methoxy groups, potentially improving interactions with biological targets (e.g., enzymes) .
- Lipophilicity : Methoxyethyl substituents increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility. Computational modeling (e.g., molecular docking) can predict these effects .
- Case Study : Derivatives with 3,4,5-trimethoxy substitution show higher inhibitory activity against acetylcholinesterase compared to mono-methoxy analogs, as observed in kinetic studies .
Q. What methodologies resolve contradictions in reactivity data for benzamide derivatives under varying conditions?
- Controlled Experiments : Replicate reactions under standardized conditions (e.g., pH 7.4, 25°C) to isolate variables like solvent polarity or temperature .
- Kinetic Profiling : Use stopped-flow spectrophotometry to compare reaction rates. For example, methoxyethyl-substituted benzamides exhibit faster acylation rates in polar aprotic solvents .
- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., steric hindrance from methoxy groups vs. electronic effects) .
Q. How can computational tools predict the pharmacokinetic properties of benzamide derivatives?
- ADME Prediction : Software like SwissADME calculates parameters:
- Absorption : Methoxyethyl groups may improve Caco-2 permeability but reduce solubility (e.g., LogS = -4.2 for C₁₅H₁₉N₃O₅) .
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4) are modeled using docking simulations (AutoDock Vina) .
Methodological Best Practices
Q. What are the best practices for optimizing reaction yields in multi-step benzamide syntheses?
- Catalyst Selection : EDC/HOBt coupling reagents improve amidation efficiency (>70% yield) compared to DCC (dicyclohexylcarbodiimide) .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% purity .
- Workflow Example :
Step 1: Trimethoxybenzoyl chloride + bis(2-methoxyethyl)amine → Intermediate (DMF, 0°C, 2h).
Step 2: Purification via flash chromatography (ethyl acetate:hexane = 1:3).
Final Yield: 68–75% [[1, 7]].
Q. How should researchers address discrepancies in spectroscopic data for structurally similar benzamides?
- Cross-Validation : Compare NMR data with databases (e.g., NIST Chemistry WebBook) .
- Decoupling Experiments : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in methoxyethyl chains .
- Case Example : Aromatic proton splitting patterns (e.g., doublets vs. triplets) differentiate para- and meta-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
